molecular formula C16H27NO4 B179876 N-3-Oxo-Dodecanoyl-L-Homoserine Lactone CAS No. 168982-69-2

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone

Cat. No. B179876
M. Wt: 297.39 g/mol
InChI Key: PHSRRHGYXQCRPU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-3-Oxo-Dodecanoyl-L-Homoserine Lactone” (3-Oxo-C12-HSL) is a member of a family of acyl homoserine lactones. It is a quorum-sensing signaling molecule involved in the regulation of bacterial quorum sensing . It’s produced by P. aeruginosa and strains of the B. cepacia complex . It has critical roles in both interbacterial communication and interkingdom signaling .


Chemical Reactions Analysis

“N-3-Oxo-Dodecanoyl-L-Homoserine Lactone” is known to interact with the host tissue environment to modulate breast cancer viability and proliferation . It also inhibits IgE dependent and independent degranulation and mediator release from primary mast cells .

Scientific Research Applications

“(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide”, also known as “3-oxo-C12-HSL” or “N-3-Oxo-Dodecanoyl-L-Homoserine Lactone”, is a type of N-acyl-amino acid . It’s a molecular entity capable of donating a hydron to an acceptor . In industrial research, it has been studied for its use in manufacturing processes, such as the production of surfactants and lubricants. It may also have potential use in improving product quality and efficiency.

    Immunology and Inflammation

    • 3-oxo-C12-HSL has been identified in human gut microbiota and has been shown to exert anti-inflammatory effects . It decreases the expression of pro-inflammatory cytokines such as Interleukin-1β (− 35%) and Tumor Necrosis Factor-α (TNFα) (− 40%) by stimulated immune RAW264.7 cells and decreased TNF secretion by stimulated PBMC in a dose-dependent manner, between 25 to 100 μM . It inhibits JAK1 and STAT1 phosphorylation and interacts with several human bitter taste receptors .

    Microbiology and Quorum Sensing

    • 3-oxo-C12-HSL is a bacterial quorum-sensing signaling molecule produced by P. aeruginosa and strains of the B. cepacia complex . It induces the production of IL-8 in 16HBE human bronchial epithelial cells when used at a concentration of 100 µM . Supernatants from 3-oxo-C12-HSL-stimulated 16HBE cells induce chemotaxis of isolated human neutrophils .

    Industrial Manufacturing

    • In industrial research, it has been studied for its use in manufacturing processes, such as the production of surfactants and lubricants . It may also have potential use in improving product quality and efficiency .

    Gastroenterology and Inflammatory Bowel Disease

    • 3-oxo-C12-HSL, first identified in human gut microbiota, exerts anti-inflammatory effects and could play a role in inflammatory bowel diseases where dysbiosis has been described . It decreases expression of pro-inflammatory cytokines such as Interleukine-1β (− 35%) and Tumor Necrosis Factor‐α (TNFα) (− 40%) by stimulated immune RAW264.7 cells and decreased TNF secretion by stimulated PBMC in a dose‐dependent manner, between 25 to 100 μM . It inhibits JAK1 and STAT1 phosphorylation and interacts with several human bitter taste receptors .

    Pharmacology and Drug Development

    • Natural compounds have been explored as alternate strategies for managing P. aeruginosa biofilm, which is resistant to antibiotics. The interference with the quorum sensing system and the inhibition of autoinducer production in P. aeruginosa are the main possible mechanisms . The use of different drug platforms can overcome some drawbacks of natural compounds, such as insolubility in water, limited oral bioavailability, fast metabolism, and degradation .

    Respiratory Medicine and Cystic Fibrosis

    • 3-oxo-C12-HSL has been found in respiratory secretions from patients with cystic fibrosis infected with P. aeruginosa . It induces the production of IL-8 in 16HBE human bronchial epithelial cells when used at a concentration of 100 µM . Supernatants from 3-oxo-C12-HSL-stimulated 16HBE cells induce chemotaxis of isolated human neutrophils .

Safety And Hazards

This material should be considered hazardous until further information becomes available. It should not be ingested, inhaled, or come into contact with eyes, skin, or clothing .

properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h14H,2-12H2,1H3,(H,17,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSRRHGYXQCRPU-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390604
Record name 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone

CAS RN

168982-69-2
Record name 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Oxo-dodecanoyl) homoserine lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
926
Citations
Y Glucksam-Galnoy, R Sananes… - The Journal of …, 2013 - journals.aai.org
… The bacterial molecule N-3-oxo-dodecanoyl-l-homoserine lactone (C12) has critical roles in both interbacterial communication and interkingdom signaling. The ability of C12 to …
Number of citations: 82 journals.aai.org
PK Singh, VK Yadav, M Kalia, D Sharma… - Medical Microbiology …, 2019 - Springer
… N-3-oxo-dodecanoyl-l-homoserine lactone (C12) is a key QS molecule of P. aeruginosa which interacts with the mammalian immune cells and modulates their function. Here, we …
Number of citations: 18 link.springer.com
J Garderes, J Henry, B Bernay, A Ritter… - PLoS …, 2014 - journals.plos.org
Sponges and bacteria have lived together in complex consortia for 700 million years. As filter feeders, sponges prey on bacteria. Nevertheless, some bacteria are associated with …
Number of citations: 18 journals.plos.org
M Khider, H Hansen, E Hjerde, JA Johansen… - PeerJ, 2019 - peerj.com
… homoserine lactone (C10-HSL), N-3-oxo-decanoyl-L-homoserine lactone (3OC10-HSL), N-dodecanoyl-DL-homoserine lactone (C12-HSL), N-3-oxo-dodecanoyl-L-homoserine lactone (…
Number of citations: 10 peerj.com
AS Kumar, JN Bryan, SR Kumar - PloS one, 2014 - journals.plos.org
… for more novel molecules to fight this disease, we tested the hypothesis that the Pseudomonas aeruginosa quorum sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone (…
Number of citations: 29 journals.plos.org
S Hernando-Amado, M Alcalde-Rico… - Frontiers in molecular …, 2020 - frontiersin.org
Bacterial quorum sensing (QS) is a cell-to-cell communication system that governs the expression of a large set of genes involved in bacterial–host interactions, including the production …
Number of citations: 39 www.frontiersin.org
H Josephson, M Ntzouni, C Skoglund… - Frontiers in …, 2020 - frontiersin.org
… N-3-oxo-dodecanoyl-L-homoserine lactone C 16 H 27 NO 4 , MW 297.4 was synthesized by Prof. Peter Konradsson and Lan Bui (Department of Organic Chemistry, Linköping …
Number of citations: 13 www.frontiersin.org
S Tao, Q Sun, L Cai, Y Geng, C Hua… - Journal of Cellular …, 2019 - Wiley Online Library
N‐(3‐oxododecanoyl)‐l‐homoserine lactone (3‐oxo‐C12‐HSL), a quorum‐sensing (QS) molecule produced by Gram‐negative bacteria in the gastrointestinal tract, adversly impacts …
Number of citations: 22 onlinelibrary.wiley.com
I Khambati, S Han, D Pijnenburg, H Jang… - Inflammation …, 2017 - Springer
… Further testing of N-3-oxo-dodecanoyl-l-homoserine lactone, the … In vivo, N-3-oxo-dodecanoyl-l-homoserine lactone inhibited … The ability of N-3-oxo-dodecanoyl-l-homoserine lactone to …
Number of citations: 10 link.springer.com
VK Yadav, PK Singh, M Kalia, D Sharma… - International Journal of …, 2018 - Elsevier
… aeruginosa harbors two different luxIR like QS system lasIR and rhlIR, which are responsible for the synthesis of N-3-oxo-dodecanoyl-l-homoserine lactone (3-oxo-C 12 HSL) and N-…
Number of citations: 9 www.sciencedirect.com

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